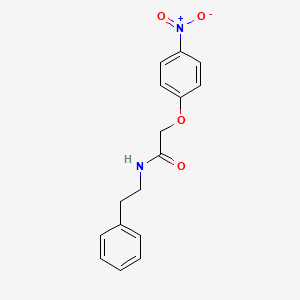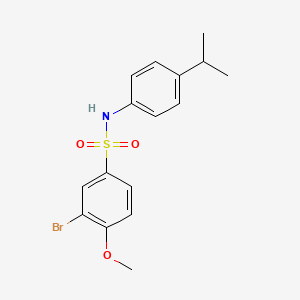
3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely an aromatic sulfonamide due to the presence of the benzenesulfonamide moiety in its name. Sulfonamides are a significant class of organic compounds with a wide range of applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate aromatic amine with a sulfonyl chloride in the presence of a base . The specific synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined using various analytical techniques .Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide involves the selective inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. By inhibiting this enzyme, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its selective inhibition of carbonic anhydrase IX, this compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are necessary to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are many potential future directions for research involving 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide. One area of interest is in the development of new cancer treatments that target carbonic anhydrase IX. This compound may also have applications in the treatment of other diseases such as inflammatory bowel disease and osteoporosis. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide involves the reaction of 4-isopropylphenylamine with 3-bromo-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product with high purity.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to selectively inhibit certain enzymes that are overexpressed in cancer cells, leading to cell death. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-11(2)12-4-6-13(7-5-12)18-22(19,20)14-8-9-16(21-3)15(17)10-14/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBFXZLJJPWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)

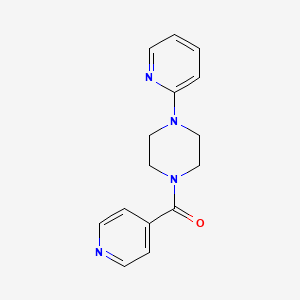
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
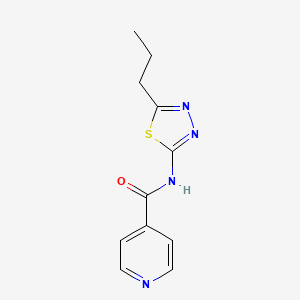
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
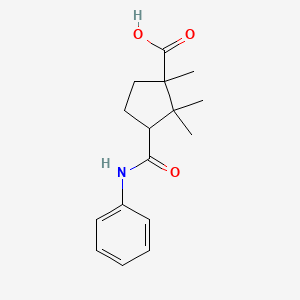
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)

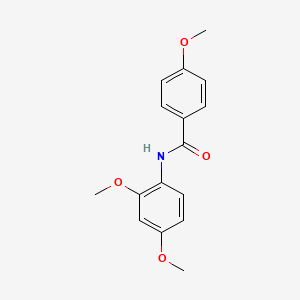
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
